molecular formula C22H20N4O2 B2374017 3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide CAS No. 2034246-00-7

3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide

Cat. No. B2374017
CAS RN: 2034246-00-7
M. Wt: 372.428
InChI Key: PEZZLDITWMABTG-UHFFFAOYSA-N
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Description

“3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide” is a chemical compound. It has been mentioned in the context of Rh-catalyzed asymmetric reductive dearomatization of multi-nitrogen polycyclic pyrazolo .


Synthesis Analysis

The synthesis of similar compounds has been realized for the first time by two strategies to afford chiral 4,5,6,7-tetrahydropyrazolo . This method also provides an efficient approach for the synthesis of the powerful BTK inhibitor, zanubrutinib .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its name. It contains several functional groups, including a phenyl group, a pyrazolo group, a pyridin group, a benzo[c]isoxazole group, and a carboxamide group .


Chemical Reactions Analysis

The compound has been involved in Rh-catalyzed asymmetric reductive dearomatization reactions . This reaction strategy has been used to afford chiral 4,5,6,7-tetrahydropyrazolo .

Scientific Research Applications

Synthetic Chemistry Applications Compounds with structural similarities to 3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide serve as key intermediates in the synthesis of complex heterocyclic structures. Studies detail the synthetic pathways involving pyrazole, isoxazole, and pyrimidine derivatives, highlighting their utility in constructing diverse molecular architectures. For example, the experimental and theoretical studies on the functionalization reactions of related heterocyclic compounds demonstrate the versatility of these frameworks in organic synthesis (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005).

Medicinal Chemistry and Biological Evaluation In medicinal chemistry, derivatives of 3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide and related compounds have been explored for their potential biological activities. Several studies report the synthesis and biological evaluation of novel pyrazolopyrimidines and isoxazole derivatives as anticancer, anti-5-lipoxygenase agents, and antiallergic compounds. For instance, research into pyrazolopyrimidine derivatives has shown significant activity in cytotoxic and anti-inflammatory assays, indicating their potential as therapeutic agents (A. Rahmouni et al., 2016).

Antimicrobial and Antifungal Activities Compounds analogous to 3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide have been investigated for their antimicrobial and antifungal activities. Research demonstrates that certain synthesized heterocyclic derivatives exhibit promising antimicrobial properties against a range of pathogens, including Mycobacterium tuberculosis. These studies suggest the potential utility of these compounds in developing new antimicrobial agents (Ganesh Samala et al., 2013).

properties

IUPAC Name

3-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-2,1-benzoxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c27-22(23-13-17-14-24-26-11-5-4-8-20(17)26)16-9-10-19-18(12-16)21(28-25-19)15-6-2-1-3-7-15/h1-3,6-7,9-10,12,14H,4-5,8,11,13H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZZLDITWMABTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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